Carbonylbis(triphenylphosphine)rhodium(I) Chloride

Catalog No.
S918961
CAS No.
13938-94-8
M.F
C37H30Cl2OP2Rh
M. Wt
726.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonylbis(triphenylphosphine)rhodium(I) Chloride

CAS Number

13938-94-8

Product Name

Carbonylbis(triphenylphosphine)rhodium(I) Chloride

IUPAC Name

carbonyl dichloride;rhodium;triphenylphosphane

Molecular Formula

C37H30Cl2OP2Rh

Molecular Weight

726.4 g/mol

InChI

InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;;

InChI Key

FERQZYSWBVOPNX-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh]

Carbonylbis(triphenylphosphine)rhodium(I) chloride, also known as Bis(triphenylphosphine)rhodium carbonyl chloride, is an organorhodium complex with the formula [RhCl(CO)(PPh3)2] ([PPh3] stands for triphenylphosphine). This bright yellow, air-stable solid finds applications in various areas of scientific research, particularly in homogeneous catalysis [].

Homogeneous Catalyst

One of the most significant applications of Carbonylbis(triphenylphosphine)rhodium(I) Chloride is as a precursor to other homogeneous catalysts. Notably, it serves as a starting material for the synthesis of tris(triphenylphosphine)rhodium carbonyl hydride ([Rh(CO)(H)(PPh3)3]), a crucial catalyst in the hydroformylation reaction [].

Carbonylbis(triphenylphosphine)rhodium(I) chloride is an organometallic compound with the molecular formula C₃₇H₃₀ClOP₂Rh and a molecular weight of 690.95 g/mol. This compound features a rhodium center coordinated to two triphenylphosphine ligands and one carbonyl group, making it a notable catalyst in various

, including:

  • Hydroformylation: The addition of carbon monoxide and hydrogen to alkenes to form aldehydes.
  • Carbonylation: The incorporation of carbon monoxide into organic compounds, often leading to the formation of carboxylic acids or esters.
  • Cross-coupling reactions: Facilitating the formation of carbon-carbon bonds between different organic substrates.

These reactions are crucial in synthetic organic chemistry, particularly in the production of fine chemicals and pharmaceuticals .

The synthesis of Carbonylbis(triphenylphosphine)rhodium(I) chloride typically involves the following steps:

  • Preparation of Rhodium Complex: Rhodium(I) chloride is reacted with triphenylphosphine in an inert atmosphere to form the rhodium-phosphine complex.
  • Carbonylation: The resulting complex is then treated with carbon monoxide under controlled conditions to introduce the carbonyl group.

This method allows for the efficient formation of the desired organometallic compound while maintaining the integrity of the rhodium center .

Carbonylbis(triphenylphosphine)rhodium(I) chloride has several applications in various fields:

  • Catalysis: It serves as a catalyst in industrial processes such as hydroformylation and carbonylation.
  • Organic Synthesis: Used extensively in academic and industrial laboratories for synthesizing complex organic molecules.
  • Research: Studied for its potential applications in materials science and nanotechnology due to its unique electronic properties .

Interaction studies of Carbonylbis(triphenylphosphine)rhodium(I) chloride focus primarily on its catalytic behavior with different substrates. Research indicates that its performance can be influenced by factors such as:

  • Ligand environment: The presence of different ligands can affect reactivity and selectivity in catalytic processes.
  • Reaction conditions: Temperature, pressure, and solvent choice significantly impact the efficiency and outcome of reactions involving this compound.

Understanding these interactions helps optimize its use in various catalytic applications .

Several compounds share structural similarities with Carbonylbis(triphenylphosphine)rhodium(I) chloride, including:

Compound NameKey Features
Chlorotris(triphenylphosphine)rhodium(I)Contains three triphenylphosphine ligands; used in similar catalytic applications.
Carbonyltris(triphenylphosphine)rhodium(I)Has three triphenylphosphine ligands; notable for its reactivity in carbonylation reactions.
Bis(diphenylphosphino)rhodium(I) chlorideFeatures diphenylphosphino ligands; used in various coupling reactions.

Uniqueness

Carbonylbis(triphenylphosphine)rhodium(I) chloride stands out due to its specific combination of two triphenylphosphine ligands and one carbonyl group, which enhances its catalytic efficiency in hydroformylation and carbonylation reactions compared to other similar compounds. Its unique ligand arrangement allows for better stabilization of the rhodium center during catalytic processes, making it particularly effective in organic synthesis .

Physical Description

Yellow crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

725.02039 g/mol

Monoisotopic Mass

725.02039 g/mol

Heavy Atom Count

43

UNII

84NQM9263V
100LRS254G

Dates

Modify: 2023-08-15

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